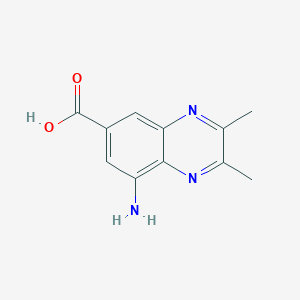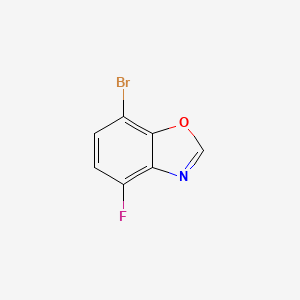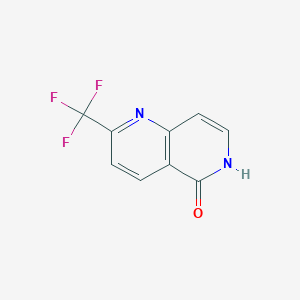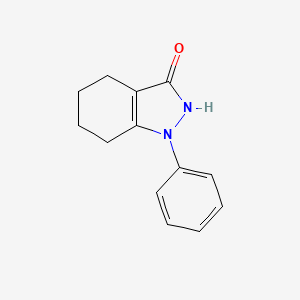
4-Phenylpiperidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperidin-3-ol hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is of significant interest in the field of medicinal chemistry due to its structural similarity to various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or dihalides, under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable piperidine derivative.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-phenylpiperidine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).
Major Products
Oxidation: 4-Phenylpiperidin-3-one.
Reduction: 4-Phenylpiperidine.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Phenylpiperidin-3-ol hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpiperidine: Lacks the hydroxyl group, making it less polar and potentially altering its pharmacokinetic properties.
4-Phenylpiperidin-4-ol: Similar structure but with the hydroxyl group at a different position, which may affect its reactivity and biological activity.
Uniqueness
4-Phenylpiperidin-3-ol hydrochloride is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
4-phenylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |
Clé InChI |
JYSCZIZVQQZGCR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
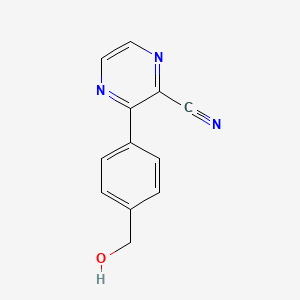

![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)
![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
